Triisopropylsilanethiol

Organic Synthesis Sulfur Chemistry Reagent Development

Triisopropylsilanethiol (TIPS-SH), an organosilicon compound with the molecular formula C9H22SiS, is a liquid reagent with a purity typically of 97%. Its physical properties include a boiling point of 70-75 °C at 2 mmHg and a density of 0.887 g/mL at 25 °C.

Molecular Formula C9H22SSi
Molecular Weight 190.42 g/mol
CAS No. 156275-96-6
Cat. No. B126304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriisopropylsilanethiol
CAS156275-96-6
Molecular FormulaC9H22SSi
Molecular Weight190.42 g/mol
Structural Identifiers
SMILESCC(C)[Si](C(C)C)(C(C)C)S
InChIInChI=1S/C9H22SSi/c1-7(2)11(10,8(3)4)9(5)6/h7-10H,1-6H3
InChIKeyCPKHFNMJTBLKLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triisopropylsilanethiol (CAS 156275-96-6) Procurement Guide: Baseline Properties and Niche


Triisopropylsilanethiol (TIPS-SH), an organosilicon compound with the molecular formula C9H22SiS, is a liquid reagent with a purity typically of 97% . Its physical properties include a boiling point of 70-75 °C at 2 mmHg and a density of 0.887 g/mL at 25 °C . TIPS-SH is primarily employed as a synthetic equivalent for hydrogen sulfide (H2S) and as a polarity-reversal catalyst in radical reactions, offering a safer and more controlled alternative for introducing sulfur functionality .

Why Triisopropylsilanethiol Cannot Be Replaced by Generic Thiols or H2S


Generic substitution of Triisopropylsilanethiol with other thiols (e.g., alkanethiols) or even H2S gas is ineffective due to its unique ability to act as a polarity-reversal catalyst in radical reactions, a property not shared by simple thiols . Its bulky triisopropylsilyl (TIPS) group confers steric protection, enabling regiospecific and stereospecific transformations that are unattainable with less hindered analogs . The quantitative evidence below details these performance differentials, establishing TIPS-SH as a superior, non-commodity reagent for advanced synthesis and material science applications.

Triisopropylsilanethiol: Quantified Performance Advantages vs. Alternatives


Higher Synthetic Efficiency as an H2S Equivalent

Triisopropylsilanethiol is a superior synthetic equivalent for H2S, enabling a controlled and efficient synthesis of alkanethiols and unsymmetrical dialkyl sulfides . While direct use of H2S gas poses significant safety and handling challenges, TIPS-SH can be prepared in a high yield of 98% from H2S and TIPSCl .

Organic Synthesis Sulfur Chemistry Reagent Development

Superior Catalytic Performance in Radical Rearrangement

In thiol-catalyzed radical-chain redox rearrangements of benzylidene acetals, triisopropylsilanethiol demonstrated superior effectiveness compared to methyl thioglycolate . The study explicitly states that the silanethiol was 'usually more effective' .

Radical Chemistry Catalysis Organic Synthesis

Enabling High-Yield, Regiospecific Epoxide Ring-Opening

Triisopropylsilanethiol, in combination with DBU, facilitates the regiospecific ring-opening of mono- and disubstituted epoxides to provide (O-TIPS)-protected 2-hydroxyalkylmercaptans in high yields . This method provides controlled access to functionalized thioesters, a transformation not efficiently achieved with simple thiols.

Epoxide Chemistry Regiospecific Synthesis Protecting Groups

Dual Functionality as a Polarity-Reversal Catalyst and HAT Reagent

Triisopropylsilanethiol serves a dual role in visible-light-mediated silylation of 2H-indazoles, acting both as a hydrogen atom transfer (HAT) reagent and enabling the reaction under mild, metal-free conditions . This method affords silylated indazoles in up to 89% yield .

Photoredox Catalysis Radical Chemistry Hydrogen Atom Transfer

Optimal Procurement Scenarios for Triisopropylsilanethiol (CAS 156275-96-6)


Safe and Controlled Introduction of Thiol Functionality

Procure Triisopropylsilanethiol for research or process development where the use of toxic and flammable H2S gas is prohibitive. TIPS-SH acts as a convenient, high-yielding (98%) liquid equivalent, enabling the synthesis of alkanethiols and unsymmetrical sulfides with enhanced safety and operational simplicity .

High-Performance Polarity-Reversal Catalysis

Utilize Triisopropylsilanethiol as a polarity-reversal catalyst in radical reactions, particularly for challenging rearrangements where its performance surpasses alternative catalysts like methyl thioglycolate . Its role as a hydrogen atom transfer (HAT) reagent in photoredox catalysis further expands its utility .

Synthesis of Sterically Protected and Complex Sulfur-Containing Molecules

Employ Triisopropylsilanethiol for the regiospecific and stereospecific ring-opening of epoxides, a transformation enabled by the bulky TIPS group . This application is critical for constructing complex molecular architectures in pharmaceutical and natural product synthesis where control over regiochemistry is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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